

An In-depth Technical Guide to the Physical and Chemical Properties of Dypnone

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Compound of Interest

Compound Name: Dypnone

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Abstract

Dypnone, systematically known as 1,3-diphenyl-2-buten-1-one, is an unsaturated ketone that serves as a valuable intermediate in organic synthesis and finds applications as a plasticizer and ultraviolet (UV) absorber.^[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Chemical and Physical Properties

Dypnone is the product of the self-condensation of two molecules of acetophenone.^[1] It is most commonly found as the E-isomer due to greater steric stability.^[1] While some sources describe it as a yellow, dense liquid, others report it as a solid powder, a discrepancy that may be attributable to purity or the specific isomeric form.^{[1][2]}

Table 1: General and Identification Properties of Dypnone

Property	Value	Reference(s)
IUPAC Name	1,3-Diphenyl-2-buten-1-one	[2]
Synonyms	β -Methylchalcone, Dypenone	[3]
CAS Number	495-45-4	[3]
Molecular Formula	C ₁₆ H ₁₄ O	[3]
Molecular Weight	222.28 g/mol	[3]
Canonical SMILES	<chem>CC(=CC(=O)C1=CC=CC=C1)</chem> <chem>C2=CC=CC=C2</chem>	[3]
InChI Key	PLELHVCQAULGBH- UHFFFAOYSA-N	[3]

Table 2: Physical Properties of Dypnone

Property	Value	Reference(s)
Appearance	Yellow liquid or solid powder	[1][2]
Melting Point	-30 °C to 69 °C (range reported)	[4][5]
Boiling Point	340-345 °C at 760 mmHg (with partial decomposition) 225 °C at 22 mmHg 170 °C at 3 mmHg 150-155 °C at 1 mmHg	[1][3][5]
Density	1.1080 g/cm ³ at 15 °C	[3][5]
Refractive Index (n _D ²⁰)	1.6343	[3][5]
Solubility	Insoluble in water. Soluble in DMSO, alcohol, and ether.	[2][3]

Spectroscopic and Analytical Data

The extended conjugation of the benzoyl group with the double bond gives **Dypnone** distinct spectroscopic properties.

Table 3: Spectroscopic Data for Dyprone

Technique	Expected/Observed Peaks
UV-Vis	Strong absorption is expected between 250-350 nm due to the extended π -conjugated system.
Infrared (IR)	$\sim 3060\text{ cm}^{-1}$ (Aromatic C-H Stretch) $\sim 2920\text{ cm}^{-1}$ (Alkyl C-H Stretch) $\sim 1660\text{ cm}^{-1}$ (C=O Stretch, conjugated ketone) $\sim 1600\text{ cm}^{-1}$ (C=C Stretch, alkene and aromatic) $\sim 1450\text{ cm}^{-1}$ (Aromatic C=C Stretch) $\sim 750, \sim 690\text{ cm}^{-1}$ (C-H Bending, monosubstituted benzene)
^1H NMR	$\delta \sim 7.9\text{-}8.1\text{ ppm}$ (m, 2H, ortho-protons of benzoyl group) $\delta \sim 7.4\text{-}7.6\text{ ppm}$ (m, 8H, remaining aromatic protons) $\delta \sim 6.8\text{-}7.0\text{ ppm}$ (s, 1H, vinylic proton) $\delta \sim 2.6\text{ ppm}$ (s, 3H, methyl protons)
^{13}C NMR	$\delta \sim 190\text{ ppm}$ (C=O) $\delta \sim 155\text{ ppm}$ (alkene C-Ph) $\delta \sim 137\text{-}138\text{ ppm}$ (quaternary aromatic carbons) $\delta \sim 128\text{-}133\text{ ppm}$ (aromatic CH) $\delta \sim 125\text{ ppm}$ (alkene CH) $\delta \sim 22\text{ ppm}$ (CH_3)
Mass Spectrometry (EI)	M^+ at $m/z = 222$. Key fragments at $m/z = 105$ ($[\text{C}_6\text{H}_5\text{CO}]^+$), $m/z = 117$ ($[\text{M}-\text{C}_6\text{H}_5\text{CO}]^+$), and $m/z = 77$ ($[\text{C}_6\text{H}_5]^+$).

Experimental Protocols

Synthesis of Dyprone via Self-Condensation of Acetophenone

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[6] The reaction involves the self-condensation of acetophenone catalyzed by aluminum tert-butoxide.

Materials:

- Acetophenone (dry, 1 mole, 120 g)

- Aluminum tert-butoxide (0.55 mole, 135 g)
- Xylene (dry, 400 mL)
- Water
- Ether
- 1-L three-necked round-bottomed flask
- Mechanical stirrer, thermometer, Vigreux column, condenser, and receiver
- Oil bath
- Centrifuge and centrifuge bottles

Procedure:

- Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a thermometer, and a Vigreux column attached to a condenser and receiver protected by a calcium chloride tube.
- Charging the Flask: Add dry xylene (400 mL), dry acetophenone (120 g), and aluminum tert-butoxide (135 g) to the flask.
- Reaction: Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137 °C. The tert-butyl alcohol byproduct will slowly distill off at a vapor temperature of 80-85 °C. Continue heating for approximately 2 hours after distillation begins. The mixture will change color from yellow to deep orange and become more viscous.
[6]
- Hydrolysis: Cool the reaction mixture to 100 °C. Cautiously add 40 mL of water in small portions with continuous stirring. The mixture will form a gel and then break up as boiling begins. Reflux for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
- Workup: After cooling, transfer the mixture to centrifuge bottles. Centrifuge to separate the aluminum hydroxide precipitate. Decant the supernatant liquid.

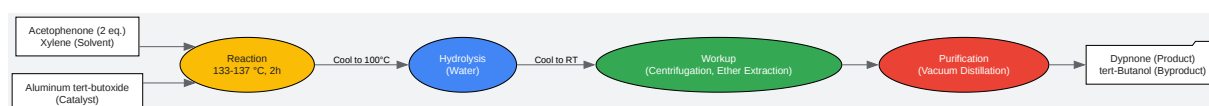
- Extraction: Wash the aluminum hydroxide precipitate by making a smooth paste with ether (total of ~250 mL). Centrifuge again and pour off the ether extract. Repeat this ether extraction three more times. Combine all the supernatant and ether extracts.
- Purification: Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure. Remove the xylene by distillation under reduced pressure (25-50 mm). Transfer the residue to a smaller flask and distill to first remove any unreacted acetophenone (~80 °C at 10 mm) and then the **Dyphone** product at 150–155 °C at 1 mm pressure. The yield is typically 77–82%.^[6]

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of purified **Dyphone** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- IR Spectroscopy: For liquid samples, a small drop can be placed as a neat film between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Acquire the spectrum using an FTIR spectrometer.
- Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule.

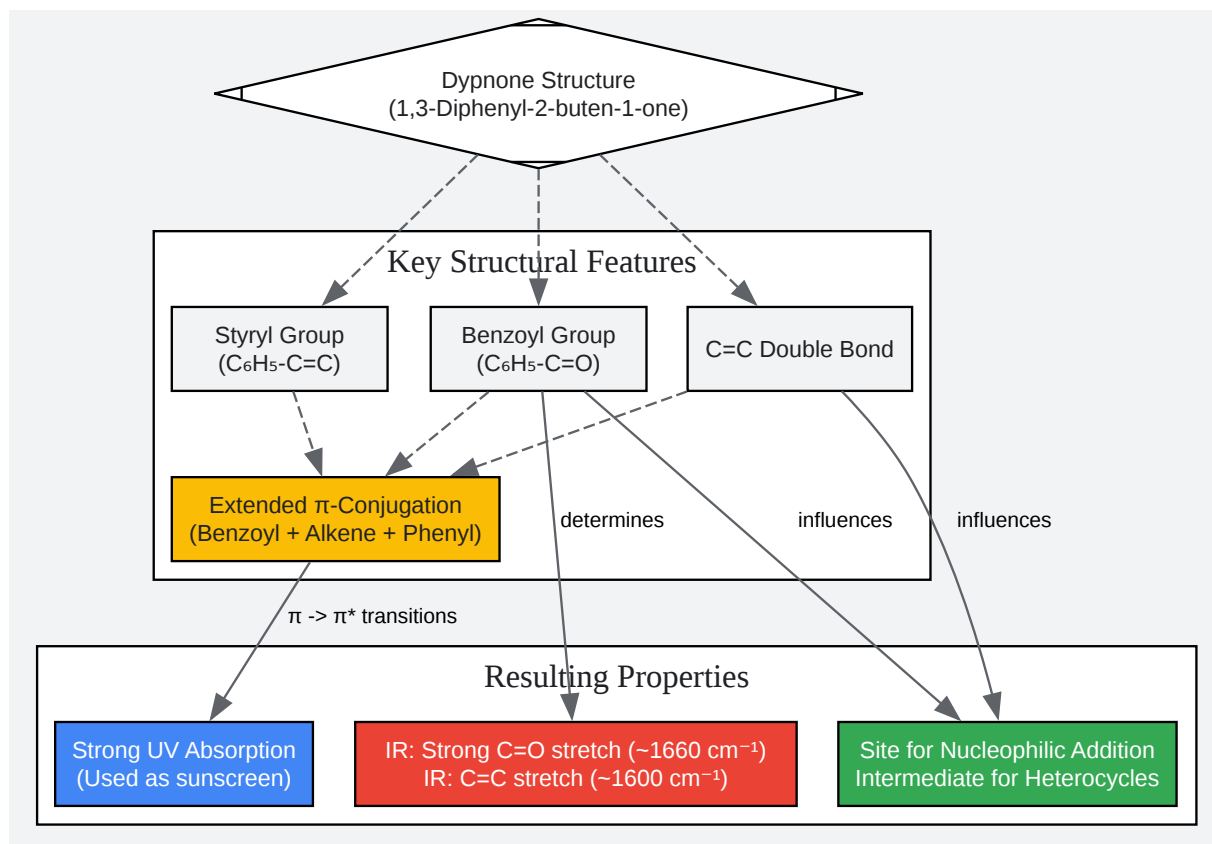
Key Process and Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the structural relationships governing **Dyphone**'s properties.



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Caption: Workflow for the synthesis of **Dyphone**.



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Caption: Relationship between **Dyphone**'s structure and its properties.

Safety and Handling

Dyphone should be handled with appropriate laboratory safety precautions. It is stable under normal conditions.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7]
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[7]
- Toxicity: The oral LD50 in rats is reported as 3.6 g/kg.[3]

This guide serves as a foundational resource for professionals working with **Dypnone**, providing essential data and protocols to support further research and development.

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